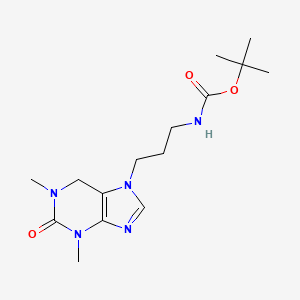
Tert-butyl (3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-7(6H)-YL)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-7(6H)-YL)propyl)carbamate is a synthetic organic compound It is characterized by the presence of a tert-butyl group, a carbamate group, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-7(6H)-YL)propyl)carbamate typically involves multiple steps:
Formation of the Purine Derivative: The purine derivative can be synthesized through various methods, including the condensation of appropriate amines and aldehydes.
Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions, often using halogenated propyl compounds.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl chloroformate under basic conditions to form the carbamate group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring and the propyl chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-7(6H)-YL)propyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-6-yl)propyl)carbamate: A closely related compound with a slight structural difference.
Tert-butyl (3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-8-yl)propyl)carbamate: Another similar compound with a different substitution pattern on the purine ring.
Uniqueness
The uniqueness of Tert-butyl (3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purin-7(6H)-YL)propyl)carbamate lies in its specific substitution pattern and the presence of the tert-butyl carbamate group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H25N5O3 |
|---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
tert-butyl N-[3-(1,3-dimethyl-2-oxo-6H-purin-7-yl)propyl]carbamate |
InChI |
InChI=1S/C15H25N5O3/c1-15(2,3)23-13(21)16-7-6-8-20-10-17-12-11(20)9-18(4)14(22)19(12)5/h10H,6-9H2,1-5H3,(H,16,21) |
InChI Key |
YEYWXLVVNNTEEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=NC2=C1CN(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



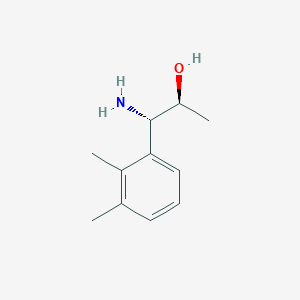

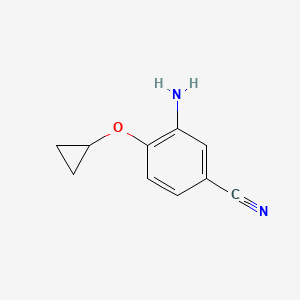
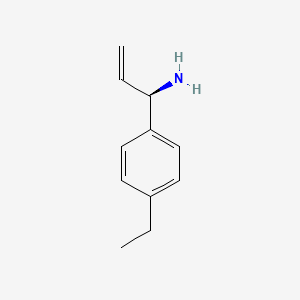
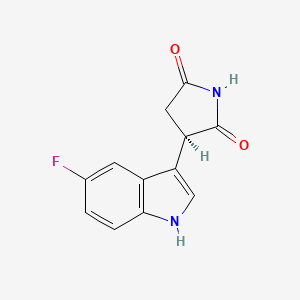
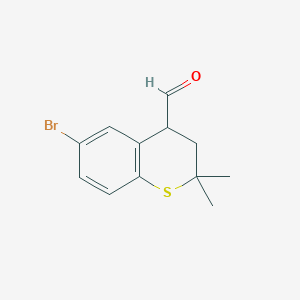
![1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13053239.png)
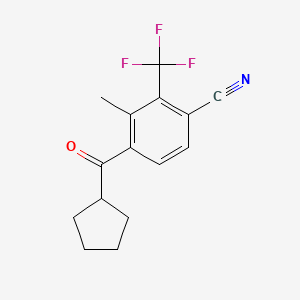

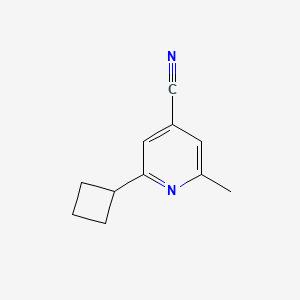
![N-(3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13053250.png)
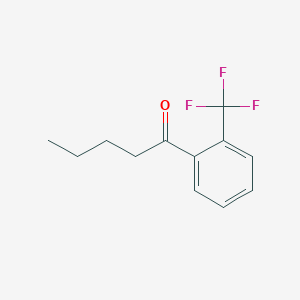
![Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13053261.png)
